molecular formula C17H15BrF3NO4 B4891993 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4891993
M. Wt: 434.2 g/mol
InChI Key: LFAXLQSQPWSLRN-UHFFFAOYSA-N
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Description

2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with a complex structure that includes bromine, methoxy groups, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with bromine to introduce the bromine atom. This is followed by the formation of the amide bond with 3-(trifluoromethyl)aniline under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, and the compound can also undergo reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the methoxy groups can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-(trifluoromethyl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-(4-pyridinyl)ethyl)benzamide

Uniqueness

2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the bromine atom, which can participate in various chemical reactions that are not possible with similar compounds lacking this functional group. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability .

Properties

IUPAC Name

2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO4/c1-24-12-8-11(13(18)15(26-3)14(12)25-2)16(23)22-10-6-4-5-9(7-10)17(19,20)21/h4-8H,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAXLQSQPWSLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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